3-Bromothiophene

Catalog No.
S661223
CAS No.
872-31-1
M.F
C4H3BrS
M. Wt
163.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromothiophene

CAS Number

872-31-1

Product Name

3-Bromothiophene

IUPAC Name

3-bromothiophene

Molecular Formula

C4H3BrS

Molecular Weight

163.04 g/mol

InChI

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H

InChI Key

XCMISAPCWHTVNG-UHFFFAOYSA-N

SMILES

C1=CSC=C1Br

Synonyms

; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; β-Bromothiophene; 3-Bromothiphene

Canonical SMILES

C1=CSC=C1Br

Precursor for Functional Materials

-Bromothiophene serves as a crucial precursor for the synthesis of numerous functional materials with diverse applications. These materials include:

  • Oligothiophenes: These are conjugated polymers composed of repeating thiophene units. They exhibit valuable properties like electrical conductivity and light-emitting capabilities, making them suitable for organic electronics applications like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells [].
  • Thienyl-containing molecules: By incorporating the 3-bromothiophene unit into various molecules, researchers can tailor their properties for specific applications. Examples include the development of novel pharmaceuticals, liquid crystals, and materials for organic field-effect transistors (OFETs) [, ].

Synthetic Intermediate

-Bromothiophene plays a vital role as an intermediate in various synthetic processes. Its reactive bromo group allows for further chemical transformations, enabling the creation of complex molecules with desired functionalities. Some examples include:

  • Synthesis of 3-lithiothiophene: This intermediate is crucial for the preparation of various thiophene-based polymers and functional materials [].
  • Preparation of thienyl derivatives: The bromo group can be readily substituted via various reactions, leading to diverse thienyl derivatives with tailored properties for specific research applications [].

Research in Material Science and Organic Chemistry

-Bromothiophene finds application in various material science and organic chemistry research areas:

  • Development of novel materials: Researchers explore the potential of 3-bromothiophene derivatives in creating new materials with improved properties for applications such as organic photovoltaics, organic light-emitting diodes, and sensors [, ].
  • Understanding reactivity and mechanisms: Studies investigate the reactivity of 3-bromothiophene in different reaction conditions, leading to a deeper understanding of reaction mechanisms and the development of new synthetic strategies [].

3-Bromothiophene is an organic compound characterized by the presence of a bromine atom at the third position of the thiophene ring, which consists of a five-membered aromatic ring containing four carbon atoms and one sulfur atom. Its molecular formula is C4H3BrSC_4H_3BrS, and it has a molecular weight of approximately 177.04 g/mol. This compound is notable for its reactivity and versatility in organic synthesis, particularly in the production of various thiophene derivatives.

3-Bromothiophene itself does not possess a specific mechanism of action within biological systems. Its importance lies in its role as a precursor molecule for the synthesis of drugs with specific mechanisms []. For instance, the antibiotic timentin, derived from 3-bromothiophene, acts by inhibiting bacterial cell wall synthesis.

3-Bromothiophene is likely a hazardous compound due to the presence of bromine. Specific data might be limited, but similar bromothiophene compounds are known to be irritating to the skin, eyes, and respiratory system.

Here are some general safety precautions to consider when handling 3-bromothiophene:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
, including:

  • Electrophilic Substitution Reactions: The bromine atom can be replaced or modified through electrophilic aromatic substitution, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: It can undergo Suzuki coupling to form 3,3-bithiophene and other alkylthiophenes when reacted with organoboron compounds .
  • Polymerization: 3-Bromothiophene can be polymerized to form polythiophene derivatives, which exhibit interesting electrochemical properties .

The biological activity of 3-bromothiophene has been explored in various studies. It exhibits potential antimicrobial properties and is being investigated for its effects on cancer cells. The compound has shown some cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound in drug development .

Several methods exist for synthesizing 3-bromothiophene:

  • Bromination of Thiophene: This method involves the direct bromination of thiophene using bromine or other brominating agents.
  • Grignard Reaction: 3-Bromothiophene can also be synthesized from 2,3,5-tribromothiophene through a Grignard reaction, though this method tends to yield lower quantities .
  • Isomerization: A mixture of 3-bromothiophene and 2-bromothiophene can be obtained via isomerization processes .

3-Bromothiophene finds applications in various fields:

  • Organic Electronics: It serves as a building block for materials used in organic solar cells and light-emitting diodes.
  • Pharmaceuticals: Its derivatives are being studied for potential therapeutic applications due to their biological activity.
  • Dyes and Pigments: The compound is utilized in the synthesis of dyes owing to its color properties.

Interaction studies involving 3-bromothiophene focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in cross-coupling reactions allows it to interact with a wide range of organic molecules, facilitating the formation of complex structures that may have enhanced properties or activities.

Several compounds are structurally similar to 3-bromothiophene, including:

  • Thiophene: The parent compound with no bromine substitution; it serves as a fundamental building block.
  • 2-Bromothiophene: Similar structure but with bromine at the second position; it exhibits different reactivity patterns.
  • 4-Bromothiophene: Another positional isomer with potential applications in organic synthesis.

Comparison Table

CompoundStructureUnique Features
3-BromothiopheneBromine at position 3Versatile in cross-coupling reactions
ThiopheneNo halogen substitutionBasic building block for thiophene derivatives
2-BromothiopheneBromine at position 2Different electrophilic substitution patterns
4-BromothiopheneBromine at position 4Less common in synthetic applications

XLogP3

2.6

Boiling Point

150.0 °C

LogP

2.62 (LogP)

UNII

G818Z74YV0

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.24%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (98.81%): Toxic if swallowed [Danger Acute toxicity, oral];
H310+H330 (47.62%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H310 (91.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (51.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (47.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (88.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (94.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.65 mmHg

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

872-31-1

Wikipedia

3-bromothiophene

General Manufacturing Information

Thiophene, 3-bromo-: ACTIVE

Dates

Modify: 2023-08-15
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem

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